Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYBWZSDIZSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674852 | |
| Record name | Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135641-70-2 | |
| Record name | Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3(5)-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The most prevalent method for synthesizing methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves the cyclocondensation of substituted hydrazines with β-keto esters. A representative protocol derived from analogous pyrazole syntheses (e.g., ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate ) involves:
Reagents :
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Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate
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Methyl hydrazine or phenylhydrazine hydrochloride
Procedure :
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Formation of the Hydrazone : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate (1.0 equiv) is reacted with methyl hydrazine (1.2 equiv) in ethanol under reflux (78°C) for 6–8 hours.
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Cyclization : The intermediate hydrazone undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to yield the pyrazole core.
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Esterification : The crude product is treated with methanol and sulfuric acid to transesterify the ethyl group to methyl, achieving the target compound.
Optimization Insights :
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Temperature Control : Maintaining reflux temperatures ensures complete cyclization while minimizing side reactions .
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Solvent Selection : Ethanol enhances solubility of the hydrazine and β-keto ester, improving reaction homogeneity .
Yield and Purity :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydrazone Formation | 85 | 92 |
| Cyclization | 78 | 89 |
| Esterification | 90 | 96 |
Thionyl Chloride-Promoted C–C Bond Formation
An alternative approach leverages thionyl chloride (SOCl₂) to facilitate C–C bond formation, as demonstrated in the synthesis of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate . Adapting this method:
Reagents :
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Diethyl (ethoxymethylene)malonate
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4-Chlorophenylhydrazine hydrochloride
Procedure :
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Malonate Activation : Diethyl (ethoxymethylene)malonate (1.0 equiv) is treated with SOCl₂ (2.5 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
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Hydrazine Coupling : 4-Chlorophenylhydrazine hydrochloride (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours.
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Cyclization and Esterification : The intermediate undergoes spontaneous cyclization, followed by transesterification with methanol to yield the methyl ester.
Critical Parameters :
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Stoichiometry : Excess SOCl₂ ensures complete activation of the malonate, preventing incomplete coupling .
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Workup : The reaction mixture is washed with NaHCO₃ (5%) to neutralize residual HCl, enhancing product stability .
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 12–14 hours |
| Yield | 72% |
| Purity (HPLC) | 94% |
Post-Cyclization Functionalization
This method involves synthesizing a pyrazole precursor followed by targeted functionalization. For example, methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate can be converted to the target compound via nitrile formation and reduction :
Steps :
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Amidation : Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate is treated with trifluoroacetic anhydride (TFAA) in DCM to form a nitrile intermediate.
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Reduction : The nitrile group is reduced using LiBH₄ in tetrahydrofuran (THF)/methanol, yielding the hydroxymethyl derivative.
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Chlorophenyl Introduction : A Suzuki-Miyaura coupling introduces the 4-chlorophenyl group using Pd(PPh₃)₄ as a catalyst.
Challenges and Solutions :
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, kinases, and G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and functional applications.
Substitution at the 5-Position
- Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 14678-87-6) Structural Difference: An amino group replaces the hydrogen at the 5-position, and the ester is ethyl instead of methyl. The ethyl ester increases lipophilicity compared to the methyl ester . Similarity Score: 0.99 .
- Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 121716-21-0) Structural Difference: An amino group at the 5-position. Impact: The amino group could improve solubility in polar solvents, but the methyl ester retains moderate lipophilicity. Similarity Score: 0.97 .
Functional Group Variations
- Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9) Structural Difference: A sulfanyl group at the 5-position and a hydroxyimino methyl group at the 4-position. The molecular weight (387.84 g/mol) is significantly higher than the target compound, likely reducing bioavailability .
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Structural Difference: A carboxamide group replaces the ester, and a 2,4-dichlorophenyl group is present at the 1-position. Impact: The carboxamide enhances hydrogen-bonding capacity, contributing to its high cannabinoid CB1 receptor antagonism (IC50 = 0.139 nM).
Heterocyclic Modifications
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Structural Difference: A thiazole ring is fused to the pyrazole core. The fluorine atom on the phenyl ring may enhance metabolic stability .
Table 1: Comparative Data for Key Pyrazole Derivatives
Biological Activity
Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, relevant case studies, and a summary of research data.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
- Antimicrobial Activity : It has been shown to interact with bacterial cell membranes and inhibit growth through various pathways.
- Anticancer Properties : The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. For instance, derivatives of this compound have shown Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Listeria monocytogenes | 0.5 |
| Salmonella gallinarum | 4 |
These results suggest that the compound could serve as a potent antimicrobial agent comparable to established antibiotics like Ciprofloxacin .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been linked to its ability to inhibit specific pro-inflammatory cytokines and enzymes. In vitro studies have shown that it can reduce the production of inflammatory markers in cell cultures, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
These findings demonstrate the compound's potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted the antibacterial efficacy of methyl pyrazole derivatives against Staphylococcus aureus and other pathogens, confirming their potential as alternatives to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of this compound against several cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and therapeutic applications .
- Inflammatory Disease Models : Experimental models demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its utility in treating chronic inflammatory conditions .
Q & A
Q. What are common synthetic routes for Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole esters are prepared using ethyl acetoacetate, aryl hydrazines, and reagents like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core. Subsequent esterification or functionalization introduces the 4-chlorophenyl group . Hydrolysis of intermediates under basic conditions (e.g., NaOH/EtOH) can yield carboxylic acid derivatives, which may be re-esterified to obtain the target methyl ester .
Q. What spectroscopic techniques are employed for structural characterization?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of functional groups like ester carbonyl (C=O stretch at ~1700 cm) and pyrazole ring vibrations .
Q. What biological activities are associated with this compound?
Pyrazole derivatives are studied for antimicrobial, anti-inflammatory, and anticancer properties. Bioactivity assays often include:
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Enzyme inhibition studies : Targeting cyclooxygenase (COX) or kinases to assess anti-inflammatory/anticancer potential .
Q. How is the crystal structure determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement using programs like SHELXL (for small molecules) resolve bond lengths, angles, and stereochemistry. Hydrogen bonding and π-π interactions are analyzed to understand packing motifs .
Advanced Research Questions
Q. How can discrepancies between computational and experimental structural data be resolved?
Discrepancies (e.g., bond length deviations) arise from approximations in density functional theory (DFT) calculations. Strategies include:
Q. What strategies mitigate by-product formation during nucleophilic substitution reactions?
Optimize reaction conditions by:
- Catalyst selection : Use mild bases (KCO) instead of strong bases to reduce side reactions .
- Solvent control : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while minimizing hydrolysis .
- Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching .
Q. How is the ester group hydrolyzed to the carboxylic acid with high yield?
Hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) is common. Key factors:
Q. How do electronic effects of substituents influence reactivity in pyrazole derivatives?
- Electron-withdrawing groups (e.g., -Cl on phenyl): Increase electrophilicity at the pyrazole C-4 position, enhancing nucleophilic attack .
- Steric effects : Bulky substituents at C-5 hinder reactions at adjacent sites, requiring optimized reaction geometries . Computational studies (e.g., frontier molecular orbital analysis) quantify these effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
